molecular formula C15H13BrO3 B8439593 Methyl 2-(3-bromophenoxy)methylbenzoate CAS No. 134446-30-3

Methyl 2-(3-bromophenoxy)methylbenzoate

Cat. No.: B8439593
CAS No.: 134446-30-3
M. Wt: 321.16 g/mol
InChI Key: HIEMLMYNMIWLGD-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromophenoxy)methylbenzoate is an aromatic ester featuring a bromophenoxy substituent attached to a methylbenzoate backbone. The bromophenoxy group may enhance lipophilicity and influence binding interactions in biological systems or material science applications .

Properties

CAS No.

134446-30-3

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

IUPAC Name

methyl 2-[(3-bromophenoxy)methyl]benzoate

InChI

InChI=1S/C15H13BrO3/c1-18-15(17)14-8-3-2-5-11(14)10-19-13-7-4-6-12(16)9-13/h2-9H,10H2,1H3

InChI Key

HIEMLMYNMIWLGD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1COC2=CC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Bromo vs. Chloro and Methyl Groups

Methyl m-chlorobenzoate (CAS 77959) shares a similar ester backbone but substitutes bromine with chlorine at the meta position. Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and alter reactivity in nucleophilic substitutions or photodegradation pathways . For instance, brominated compounds often exhibit higher persistence in environmental matrices due to stronger carbon-halogen bonds.

Methyl methylbenzoate (CAS 25567-11-7) replaces the bromophenoxy group with a methyl substituent, significantly reducing molecular polarity. This difference likely impacts solubility and chromatographic behavior, as seen in , where methylbenzoate derivatives exhibit distinct retention factors (e.g., capacity factor ~1.0 for methylbenzoate on ODS columns) .

Functional Group Comparisons: Sulfonates vs. Esters

Methyl methanesulfonate (CAS 80-62-6) contains a sulfonate group instead of a benzoate ester. Sulfonates are more polar and reactive in alkylation reactions, whereas esters like Methyl 2-(3-bromophenoxy)methylbenzoate may participate in hydrolysis or transesterification under basic conditions .

Chromatographic Behavior

highlights that methylbenzoate analogs show retention factors near 1.0 on ODS columns due to moderate hydrophobicity. The bromophenoxy group in this compound likely increases retention times compared to simpler esters like methylbenzoate, owing to greater molecular weight and π-π interactions with stationary phases .

Data Tables

Table 1: Structural and Functional Comparison of Analogs

Compound Name Key Substituent CAS Number Key Properties/Applications
This compound 3-bromophenoxy Not provided Research chemical (inferred)
Methyl m-chlorobenzoate 3-chloro 77959 Reactivity studies
Methyl methylbenzoate Methyl 25567-11-7 Low-polarity reference
Imazamethabenz methyl ester Imidazolyl, methyl 81405-85-8 Herbicide

Table 2: Chromatographic Retention Factors ()

Compound Column Type Capacity Factor (k')
Benzaldehyde ODS 1.1
Methylbenzoate ODS 1.0

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